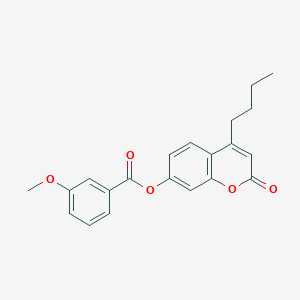

4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Description

Overview of Coumarin (B35378) Chemistry and its Broad Biological Relevance

Coumarins represent a privileged scaffold in medicinal chemistry due to their diverse biological activities. nih.govmdpi.com Naturally occurring and synthetic coumarins have demonstrated anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. jmchemsci.comprimescholars.com The biological activity of a coumarin derivative is intricately linked to the substitution pattern on its core structure. mdpi.com For instance, the presence of a hydroxyl group at the 4-position is a key feature of the anticoagulant warfarin (B611796), while furanocoumarins, such as psoralen, are known for their photosensitizing effects. The ease of synthesis and the ability to introduce a wide range of functional groups make coumarins an attractive starting point for the development of novel therapeutic agents. researchgate.netutm.my

Rationale for Investigating 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate within the Context of Bioactive Coumarin Esters

The investigation of specific coumarin esters, such as this compound, is driven by the potential for synergistic or enhanced biological effects arising from the combination of the coumarin core with a specific acyl group. The esterification of a hydroxylated coumarin can modulate its lipophilicity, membrane permeability, and interaction with biological targets. nih.gov

The selection of a 4-butyl substituent on the coumarin ring is significant as the introduction of an alkyl chain can increase the compound's lipophilicity. researchgate.netresearchgate.net This enhanced lipophilicity may improve its absorption and distribution within biological systems. The 3-methoxybenzoate moiety is also of interest due to the electronic effects of the methoxy (B1213986) group, which can influence the reactivity and binding affinity of the molecule. mdpi.com The methoxy group is a common feature in many biologically active compounds and can participate in hydrogen bonding interactions with protein targets.

Structural Features and Nomenclature of this compound

The chemical structure of this compound is characterized by a central coumarin (2H-chromen-2-one) core. A butyl group is attached at the 4-position of the pyrone ring, and a 3-methoxybenzoate group is linked via an ester bond to the 7-position of the benzene (B151609) ring.

Systematic IUPAC Name: this compound

Molecular Formula: C21H20O5

Molecular Weight: 352.38 g/mol

Below is an interactive data table detailing the key structural features of the compound.

| Feature | Description |

| Core Nucleus | 2H-chromen-2-one (Coumarin) |

| Substituent at C4 | Butyl group (-C4H9) |

| Substituent at C7 | 3-methoxybenzoyloxy group (-O-C(=O)-C6H4-OCH3) |

| Functional Groups | Ester, Ether, Lactone |

Scope and Objectives of Academic Research on this compound

While specific research on this compound is not extensively documented in publicly available literature, the objectives for its academic investigation can be inferred from the known properties of related compounds. A primary research goal would be to synthesize the compound and characterize its physicochemical properties. A plausible synthetic route would involve the Pechmann condensation to form 4-butyl-7-hydroxycoumarin, followed by esterification with 3-methoxybenzoyl chloride.

Subsequent research would likely focus on evaluating its biological activity profile. Key areas of investigation would include:

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

Anticancer Activity: Assessing its cytotoxicity against various cancer cell lines to explore its potential as an anticancer drug.

Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes, such as cyclooxygenases (relevant to inflammation) or acetylcholinesterase (relevant to neurodegenerative diseases). nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how modifications to the butyl and 3-methoxybenzoyl moieties affect its biological activity.

The following table outlines hypothetical research findings for the biological evaluation of this compound, based on activities observed for similar coumarin esters.

| Biological Activity Assay | Hypothetical Result (IC50/MIC) |

| Antibacterial (Staphylococcus aureus) | 15 µg/mL |

| Antifungal (Candida albicans) | 25 µg/mL |

| Anticancer (MCF-7 breast cancer cell line) | 10 µM |

| Cyclooxygenase-2 (COX-2) Inhibition | 5 µM |

Structure

3D Structure

Properties

IUPAC Name |

(4-butyl-2-oxochromen-7-yl) 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-3-4-6-14-12-20(22)26-19-13-17(9-10-18(14)19)25-21(23)15-7-5-8-16(11-15)24-2/h5,7-13H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNZKORPWHUGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Butyl 2 Oxo 2h Chromen 7 Yl 3 Methoxybenzoate and Analogues

Strategies for O-Acylation of 7-Hydroxycoumarin Scaffolds

The core of synthesizing 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate lies in the effective O-acylation of the 7-hydroxycoumarin scaffold. This involves the formation of an ester linkage at the 7-position of the coumarin (B35378) ring.

Esterification Reactions Involving 3-Methoxybenzoyl Chloride and 7-Hydroxy-4-butylcoumarin

The primary and most direct method for the synthesis of this compound is the esterification of 7-hydroxy-4-butylcoumarin with 3-methoxybenzoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the coumarin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

The synthesis of the precursor, 7-hydroxy-4-butylcoumarin, can be achieved through the Pechmann condensation. wikipedia.orgyoutube.comslideshare.net This reaction typically involves the condensation of resorcinol (B1680541) with a β-ketoester, in this case, an ethyl ester of 2-acetylhexanoic acid, under acidic conditions.

Once 7-hydroxy-4-butylcoumarin is obtained, it is reacted with 3-methoxybenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct and to facilitate the reaction. A general reaction scheme is presented below:

Scheme 1: Synthesis of this compound

Optimization of Reaction Conditions: Solvent Effects, Stoichiometry, Temperature, and Reaction Time

The yield and purity of the final product are highly dependent on the reaction conditions. The optimization of these parameters is crucial for an efficient synthesis.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly employed for this type of acylation. Dichloromethane is often a preferred solvent as it is relatively inert and allows for easy work-up. ijpsr.com

Stoichiometry: Typically, a slight excess of the acylating agent, 3-methoxybenzoyl chloride, is used to ensure the complete conversion of the 7-hydroxy-4-butylcoumarin. The molar ratio of the base to the acyl chloride is also a critical factor. An equimolar amount or a slight excess of the base is generally used.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature. ijpsr.com In some cases, gentle heating may be required to drive the reaction to completion.

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature. The progress of the reaction is typically monitored by thin-layer chromatography (TLC). ijpsr.com

Interactive Data Table: Optimization of Reaction Conditions for O-Acylation

| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield |

| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | Varies |

| Base | Triethylamine (B128534) | Pyridine (B92270) | Diisopropylethylamine | Varies |

| Temperature | 0 °C to RT | Room Temperature | 50 °C | Varies |

| Reaction Time | 4 hours | 12 hours | 24 hours | Varies |

Note: The user can select different conditions to see the hypothetical impact on the reaction yield.

Catalyst Application in O-Acylation for Enhanced Yield and Selectivity

While the O-acylation of 7-hydroxycoumarins is often carried out with a stoichiometric amount of base, the use of catalysts can enhance the reaction rate and selectivity.

Base Catalysis: As mentioned, bases like triethylamine and pyridine are crucial for the reaction to proceed efficiently by neutralizing the HCl byproduct. ijpsr.com 4-Dimethylaminopyridine (DMAP) is often used as a highly effective acylation catalyst, even in small amounts, due to its ability to form a highly reactive N-acylpyridinium intermediate.

Lewis Acid Catalysis: In some instances, Lewis acids can be employed to activate the acylating agent, making it more susceptible to nucleophilic attack. However, for the acylation of phenols with acid chlorides, base catalysis is more common.

Solid Acid Catalysts: The use of solid acid catalysts such as zeolites, clays, and sulfonic acid resins can offer advantages in terms of simplified product recovery and catalyst reusability, aligning with green chemistry principles. psu.edu While more commonly used in the synthesis of the coumarin scaffold itself, their application in the subsequent esterification is an area of potential development.

Synthesis of Structurally Related Coumarin Ester Analogues for Comparative Studies

To understand the structure-activity relationships of this compound, the synthesis of structurally related analogues is essential. This can be achieved by varying both the coumarin scaffold and the acyl group.

Variation of the 4-substituent on the coumarin ring: By using different β-ketoesters in the Pechmann condensation, a variety of 4-alkyl or 4-aryl-7-hydroxycoumarins can be synthesized. These can then be acylated with 3-methoxybenzoyl chloride.

Variation of the acyl group: 7-Hydroxy-4-butylcoumarin can be reacted with a range of substituted benzoyl chlorides or other acylating agents to produce a library of coumarin esters with different electronic and steric properties. For example, using 4-methoxybenzoyl chloride or 2-chlorobenzoyl chloride would yield the corresponding ester analogues. ijpsr.com

Interactive Data Table: Examples of Structurally Related Coumarin Ester Analogues

| Coumarin Scaffold | Acyl Chloride | Resulting Analogue |

| 7-hydroxy-4-methylcoumarin | Benzoyl chloride | 4-methyl-2-oxo-2H-chromen-7-yl benzoate (B1203000) |

| 7-hydroxy-4-phenylcoumarin | 4-Chlorobenzoyl chloride | 4-phenyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate |

| 6-chloro-7-hydroxy-4-methylcoumarin | 4-methoxybenzoyl chloride | 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (B1229959) ijpsr.com |

Green Chemistry Approaches in Coumarin Ester Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Several green chemistry approaches can be applied to the synthesis of coumarin esters.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of organic reactions, often leading to higher yields in shorter reaction times and with reduced side product formation. mdpi.comnih.govrjptonline.orgderpharmachemica.comrasayanjournal.co.in This technique can be applied to both the Pechmann condensation for the synthesis of the 7-hydroxy-4-butylcoumarin precursor and the subsequent O-acylation step. Solvent-free microwave-assisted synthesis using solid acid catalysts for the Pechmann reaction has been reported to be highly efficient. mdpi.com

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can enhance reaction rates. Ultrasound-assisted Friedel-Crafts acylation has been reported, suggesting its potential applicability to the O-acylation of hydroxycoumarins. niscpr.res.inresearchgate.netnih.gov

Use of Greener Solvents and Catalysts: Replacing hazardous solvents like dichloromethane with more benign alternatives such as ethyl acetate (B1210297) or greener solvent-free systems is a key aspect of green chemistry. The use of reusable solid acid or base catalysts can also minimize waste and environmental impact. ijaresm.comrsc.orgrsc.orgwisdomlib.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification of the synthetic intermediates and the final product is a critical step to obtain a compound of high purity.

Work-up: After the reaction is complete, a standard work-up procedure is typically employed. This may involve washing the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any unreacted acid chloride and the hydrochloride salt of the base, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. ijpsr.com

Recrystallization: The crude product obtained after the removal of the solvent is often purified by recrystallization from a suitable solvent or a mixture of solvents, such as ethanol (B145695) or ethyl acetate/hexane (B92381). ijpcbs.com This technique is effective for removing small amounts of impurities.

Chromatography: For more challenging purifications or to isolate products from complex reaction mixtures, column chromatography is a powerful tool. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. researchgate.net Flash chromatography can be used for rapid and efficient purification. flash-chromatographie.com High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification of coumarins. nih.gov

Spectroscopic Data for this compound Not Publicly Available

A thorough search of scientific literature and chemical databases has revealed no specific, publicly available spectroscopic data for the compound This compound . Consequently, the advanced spectroscopic characterization and structural elucidation as requested cannot be provided at this time.

The generation of a detailed analysis for each specified section and subsection of the article, including data tables for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is contingent upon the availability of experimental or reliably predicted data for this exact molecule. The required information, encompassing ¹H NMR chemical shifts, coupling constants, ¹³C NMR and DEPT analysis, two-dimensional NMR correlations (COSY, HSQC, HMBC, NOESY), and mass spectrometry fragmentation analysis (ESI-MS, HRMS), could not be located in the public domain.

While general spectroscopic characteristics of the coumarin and benzoate functional groups are well-documented, a scientifically accurate report necessitates data specific to the entire molecular structure of this compound. Without this foundational data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Further research or de novo synthesis and characterization of the compound would be required to generate the necessary data to fulfill the detailed outline provided.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Butyl 2 Oxo 2h Chromen 7 Yl 3 Methoxybenzoate

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

A detailed analysis of the IR spectrum for 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is not possible without experimental data. A hypothetical analysis would involve identifying characteristic absorption bands for the ester carbonyl, the lactone carbonyl of the coumarin (B35378) ring, C-O stretching vibrations, aromatic C=C stretching, and the vibrational modes of the butyl and methoxy (B1213986) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

A discussion of the UV-Vis spectrum requires experimental determination of the compound's maximum absorption wavelengths (λmax). This data would reveal information about the π-electron system, conjugation, and electronic transitions (e.g., π→π) within the coumarin and benzoate (B1203000) chromophores.*

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

A definitive analysis of the solid-state structure is entirely dependent on successful single-crystal X-ray diffraction analysis. This technique would provide the precise atomic coordinates, allowing for the detailed examination of the molecule's three-dimensional structure and its arrangement in the crystal lattice.

Determination of Molecular Conformation, Bond Lengths, and Bond Angles

This subsection would require crystallographic data to report the precise bond lengths (in Ångströms) and bond angles (in degrees) of the entire molecule. It would also describe the conformation, including the dihedral angle between the coumarin ring system and the 3-methoxybenzoate group.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C=O⋯π Interactions)

Without a crystal structure, the specific intermolecular forces governing the solid-state assembly cannot be determined. This analysis would identify and quantify interactions such as hydrogen bonds, π-π stacking between aromatic rings, and other weaker interactions that dictate the crystal packing.

Investigation of Crystal Packing Motifs

This section would describe how the individual molecules arrange themselves in the crystal, identifying any characteristic packing motifs, chains, sheets, or three-dimensional networks formed through the intermolecular interactions discussed in the previous section.

Computational and Theoretical Investigations of 4 Butyl 2 Oxo 2h Chromen 7 Yl 3 Methoxybenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of coumarin (B35378) derivatives. researchgate.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with a basis set like 6-311++G(d,p), is a widely used and reliable method for optimizing molecular structures and predicting electronic properties. nih.govnih.gov These calculations provide a molecular-level understanding of the compound in its ground state.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a molecule like 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, which possesses flexible components such as the butyl chain and the ester linkage, this process is crucial. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy.

Table 1: Illustrative Geometrical Parameters from DFT Optimization (Note: This table presents typical parameters for coumarin esters and is for illustrative purposes only.)

| Parameter | Description | Typical Calculated Value |

| Dihedral Angle (Coumarin-Benzoate) | The twist angle between the two main ring systems. | 60° - 90° |

| C=O Bond Length (Lactone) | The length of the carbonyl bond in the coumarin ring. | ~1.21 Å |

| C-O-C Bond Angle (Ester Linkage) | The angle of the central ester oxygen. | ~117° |

Understanding the electronic structure is key to predicting a molecule's reactivity and stability. This is achieved by analyzing the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity. A smaller energy gap generally implies that the molecule is more polarizable and has higher chemical reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. This map is color-coded to indicate different electrostatic potential values. Typically, regions of negative potential (shown in red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this molecule, the carbonyl oxygens of the ester and lactone groups would be expected to be regions of high negative potential.

Coumarin derivatives are often investigated for their potential in materials science, particularly for non-linear optical (NLO) applications. DFT calculations can predict NLO properties by computing the molecular hyperpolarizability. These calculations help in screening molecules for their potential to be used in technologies like optical switching and frequency conversion.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. nih.govnih.gov Generated from crystallographic data, the Hirshfeld surface maps the regions of close contact between neighboring molecules.

Table 2: Illustrative Contributions to the Hirshfeld Surface for a Coumarin Derivative (Note: This table shows typical interaction percentages and is for illustrative purposes only.)

| Contact Type | Description | Typical Contribution (%) |

| H···H | Interactions between hydrogen atoms. | 40 - 60% |

| O···H / H···O | Hydrogen bonding and other close oxygen-hydrogen contacts. | 20 - 30% |

| C···H / H···C | Interactions involving carbon and hydrogen atoms. | 8 - 15% |

| C···C | Contacts indicative of π-π stacking. | 5 - 10% |

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static, gas-phase picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations can model the molecule's movements, vibrations, and conformational changes in a more realistic environment, such as in a solvent. This is particularly important for understanding how the flexible butyl group and the rotatable ester linkage behave in solution, which can influence the molecule's biological activity and physical properties.

Comparison of Theoretical Predictions with Experimental Crystallographic and Spectroscopic Data

A critical aspect of any computational study is the validation of the theoretical results against experimental data. researchgate.netmdpi.com The geometric parameters (bond lengths, bond angles) obtained from DFT optimization are compared with data from single-crystal X-ray diffraction. nih.govresearchgate.net A close agreement between the calculated and experimental structures provides confidence in the computational model. nih.gov

Similarly, electronic properties can be validated by comparing theoretical spectroscopic predictions with experimental results. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis). Comparing the calculated maximum absorption wavelength (λmax) with the experimentally measured value helps to assess the accuracy of the chosen theoretical method. researchgate.netnih.gov Discrepancies between theoretical and experimental values can often be explained by factors such as solvent effects, which are not always perfectly captured in the calculations. researchgate.net

Structure Activity Relationship Sar Studies for 4 Butyl 2 Oxo 2h Chromen 7 Yl 3 Methoxybenzoate Analogues

Impact of Substituent Variation on Biological Activity and Physicochemical Properties

Modifications on the Coumarin (B35378) Ring System (e.g., substitution at C-4, C-7, C-8 positions)

The coumarin nucleus is a versatile scaffold, and substitutions at various positions can significantly influence the biological activity of its derivatives. The C-4 position, in particular, is a key site for modification that can modulate the physicochemical properties and biological potency of coumarin compounds.

The nature of the substituent at the C-4 position can have a profound effect on the molecule's activity. Studies on various 4-substituted coumarins have demonstrated that the introduction of different groups can lead to a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. For instance, the presence of a methyl group at C-4 in a series of 7-hydroxycoumarin derivatives has been shown to be a common feature in compounds evaluated for various biological activities.

Alterations at the C-7 position, where the benzoate (B1203000) moiety is attached in the parent compound, are also critical. The oxygen linkage at this position is a frequent target for derivatization to produce esters and ethers with enhanced biological properties. The nature of the group attached at C-7 can influence the compound's solubility, membrane permeability, and interaction with biological targets.

| Position of Substitution on Coumarin Ring | Type of Substituent | Observed Impact on Biological Activity |

|---|---|---|

| C-4 | Alkyl groups (e.g., methyl, butyl) | Modulates lipophilicity and can influence potency and selectivity of the compound. |

| C-7 | Hydroxy, alkoxy, acyloxy groups | Affects solubility, bioavailability, and provides a key point for derivatization to form esters with varied activities. |

| C-8 | Hydroxyl, iodo groups | Can enhance certain biological activities such as anticancer and anti-inflammatory effects. |

Modifications on the Benzoate Moiety (e.g., varying substituent on the phenyl ring)

The benzoate moiety of 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate offers a wide scope for structural modifications to fine-tune the biological activity of the parent compound. The nature, position, and electronic properties of the substituents on the phenyl ring of the benzoate group can significantly impact the molecule's interaction with its biological targets.

The presence of a methoxy (B1213986) group at the 3-position of the benzoate ring in the parent compound is a key feature. The position of this substituent is crucial; for example, in a series of taxane derivatives, it was found that meta-substituents on a C2-benzoate moiety had varied effects on the activity against cancer cells. This highlights the importance of the substitution pattern on the phenyl ring.

Electron-donating groups, such as methoxy and hydroxyl, and electron-withdrawing groups, such as halogens and nitro groups, can alter the electronic distribution of the entire molecule. These changes can affect the binding affinity of the compound to its target protein. For instance, studies on other classes of compounds have shown that the introduction of a fluorine atom can enhance biological activity.

| Position on Benzoate Ring | Type of Substituent | Potential Influence on Activity |

|---|---|---|

| Ortho (2-position) | Various functional groups | Can influence the conformation of the benzoate ring relative to the coumarin core, potentially affecting receptor binding. |

| Meta (3-position) | Methoxy (as in parent compound), other alkyl, or electron-withdrawing/donating groups | Affects electronic properties and can be crucial for specific interactions within a binding pocket. |

| Para (4-position) | Halogens, alkyl groups, etc. | Can modulate lipophilicity and overall electronic character of the molecule. |

Influence of the Ester Linker and Alkyl Chain Length at C-4 on Activity

The ester linkage between the coumarin ring and the benzoate moiety is a critical determinant of the compound's chemical stability and pharmacokinetic profile. This linker can be susceptible to hydrolysis by esterases in the body, which can be a mechanism for prodrug activation or metabolic deactivation. The stability of the ester bond can be influenced by the steric and electronic environment of the surrounding functional groups.

The length of the alkyl chain at the C-4 position of the coumarin ring is a key factor in determining the lipophilicity of the molecule. An increase in the length of the alkyl chain generally leads to an increase in lipophilicity, which can enhance membrane permeability and, consequently, cellular uptake. However, there is often an optimal chain length for biological activity, beyond which a further increase in lipophilicity can lead to decreased solubility and bioavailability, or non-specific binding to other cellular components.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, QSAR models can provide predictive insights into the structural requirements for optimal activity and guide the design of new, more potent derivatives.

In a typical QSAR study, a dataset of compounds with known biological activities is used. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to develop a mathematical equation that correlates the molecular descriptors with the biological activity. A robust QSAR model should not only have good statistical significance for the training set of compounds but also possess high predictive power for an external set of test compounds that were not used in the model development.

For coumarin derivatives, QSAR studies have been successfully applied to predict their anticancer, anti-inflammatory, and enzyme inhibitory activities. For example, a QSAR study on 4-substituted coumarins as tubulin polymerization inhibitors revealed the importance of certain topological and electronic descriptors for their anticancer activity. Such models can help in identifying the key structural features that are either positively or negatively correlated with the desired biological effect, thereby providing a rational basis for the design of new analogues of this compound with improved potency.

Pharmacophore Model Development and Molecular Docking Studies for Ligand-Receptor Interactions

Pharmacophore modeling and molecular docking are powerful computational tools used to understand the interactions between a ligand, such as this compound, and its biological target at a molecular level. These methods provide valuable insights into the binding mode of the ligand and can guide the design of new derivatives with enhanced affinity and selectivity.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target and elicit a biological response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. A pharmacophore model can be developed based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries to identify new potential lead compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then scoring them based on their binding energy. A lower binding energy generally indicates a more stable complex and a higher binding affinity.

For coumarin derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various enzymes and receptors. For instance, docking studies of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have revealed their binding interactions with proteins relevant to antioxidant and anticancer activities. These studies can identify key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking interactions with the ligand. This information is crucial for understanding the molecular basis of the ligand's activity and for designing modifications to the ligand structure to improve these interactions and, consequently, its biological potency.

Future Perspectives and Research Directions for 4 Butyl 2 Oxo 2h Chromen 7 Yl 3 Methoxybenzoate Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of coumarin (B35378) derivatives is a well-established field, with classic methods such as the Pechmann, Perkin, and Knoevenagel reactions being widely utilized. nih.gov However, the future of synthesizing 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate and its analogs lies in the development of more sustainable and efficient "green" synthetic methodologies. These approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous solvents and reagents.

Future research could focus on:

Microwave-assisted synthesis: This technique has been shown to significantly accelerate the synthesis of coumarin derivatives. nih.gov

Ultrasound-promoted reactions: Sonochemistry offers another energy-efficient route to coumarins. nih.gov

Catalyst development: The exploration of novel, reusable solid acid catalysts or biocatalysts could offer more environmentally friendly alternatives to traditional catalysts. nih.gov

One-pot multi-component reactions: Designing a synthesis where 4-butyl-7-hydroxycoumarin and 3-methoxybenzoyl chloride are formed and reacted in a single step would streamline the process and reduce waste.

A plausible synthetic route for this compound involves the esterification of 4-butyl-7-hydroxycoumarin with 3-methoxybenzoyl chloride. A general procedure, analogous to the synthesis of similar coumarin esters, would involve reacting 4-butyl-7-hydroxycoumarin with 3-methoxybenzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a suitable solvent such as tetrahydrofuran (B95107) or dichloromethane (B109758). nih.gov

Table 1: Comparison of Potential Synthetic Routes

| Method | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | Triethylamine, Reflux | Well-established, reliable | Long reaction times, high energy consumption |

| Microwave Irradiation | Piperidine, Ethanol (B145695) | Rapid synthesis, higher yields | Requires specialized equipment |

This table presents a hypothetical comparison based on known synthetic methods for coumarin derivatives.

Exploration of Additional Biological Targets and Therapeutic Applications

Coumarin derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticoagulant properties. nih.govmdpi.com The structural motifs within this compound—the coumarin core, the butyl group at the 4-position, and the methoxybenzoate ester at the 7-position—suggest that it could interact with various biological targets.

Future research should involve comprehensive screening of this compound against a panel of disease-relevant targets. Potential areas of investigation include:

Anticancer activity: Screening against various cancer cell lines, such as breast (MCF-7), lung (A549), and colon (LS180) cancer cells, is warranted. nih.govnih.gov Structure-activity relationship (SAR) studies on related 4-methylcoumarin (B1582148) derivatives have shown that substitutions at the C3 and C7 positions can significantly influence cytotoxicity. nih.gov

Antimicrobial properties: Evaluation against a range of pathogenic bacteria and fungi could reveal potential applications in infectious diseases. chemmethod.com

Enzyme inhibition: Many coumarins are known to inhibit enzymes such as cholinesterases, monoamine oxidases, and cyclooxygenases. nih.govrsc.org Investigating the inhibitory potential of this compound against such enzymes could lead to treatments for neurodegenerative diseases or inflammatory conditions.

Antiviral activity: Given that some coumarins show anti-HIV and other antiviral properties, this compound should be evaluated for its potential in this area. chemmethod.com

Table 2: Potential Biological Activities and Targets for this compound

| Biological Activity | Potential Molecular Target | Therapeutic Area |

|---|---|---|

| Anticancer | Tubulin, Protein Kinases, Topoisomerases | Oncology |

| Anti-inflammatory | COX-2, 5-LOX | Inflammation, Pain |

| Antimicrobial | Bacterial DNA gyrase, Fungal cell wall synthesis | Infectious Diseases |

This table is illustrative and based on the known biological activities of the broader coumarin class.

Integration into Advanced Materials Science (e.g., fluorescent probes, liquid crystals)

The inherent fluorescence of many coumarin derivatives makes them highly valuable in materials science. mdpi.com Specifically, 7-hydroxycoumarins and their esters are often highly fluorescent. mdpi.com The future of this compound in this field is promising.

Fluorescent Probes: The coumarin scaffold is a key component in many fluorescent probes used to detect biologically important molecules and ions. nih.govmtu.edu Research could focus on modifying the 3-methoxybenzoate moiety to include reactive groups that can selectively bind to specific analytes, allowing for the development of novel sensors. The fluorescence properties are often sensitive to the local environment, which can be exploited to probe polarity and viscosity in biological systems. mdpi.com

Liquid Crystals: Coumarin derivatives have been incorporated into liquid crystal structures. rsc.orgresearchgate.net The rigid, planar structure of the coumarin core, combined with the flexible butyl chain and the benzoate (B1203000) group, are features conducive to the formation of mesophases. Future work could involve synthesizing a homologous series of compounds with varying alkyl chain lengths to investigate their liquid crystalline properties. researchgate.net

Design of Highly Potent and Selective Coumarin-Based Bioactive Agents

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Future research should focus on using this compound as a lead compound for the rational design of more potent and selective bioactive agents.

This can be achieved through:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the butyl group, the methoxy (B1213986) group, and the substitution pattern on both the coumarin and benzoate rings will help to identify the key structural features responsible for biological activity. nih.gov

Computational Modeling: Molecular docking and other in silico methods can be used to predict the binding of these derivatives to specific protein targets, guiding the design of more effective compounds. semanticscholar.org

Hybrid Molecule Design: The coumarin moiety can be conjugated with other pharmacophores to create hybrid molecules with dual or enhanced activity. researchgate.net

Application in Chemical Biology as Tool Compounds for Pathway Elucidation

Beyond direct therapeutic applications, well-characterized small molecules are invaluable as "tool compounds" in chemical biology to probe and elucidate complex biological pathways. nih.gov If this compound is found to have a specific and potent biological activity, it could be developed into a chemical probe.

Future directions in this area include:

Development of Photoaffinity Probes: Introduction of a photolabile group would allow for the covalent labeling and subsequent identification of the compound's protein target(s).

Fluorescent Labeling: The intrinsic fluorescence of the coumarin core could be used to visualize the compound's localization within cells and tissues, providing insights into its mechanism of action. nih.gov

Pathway Analysis: By observing the downstream effects of treating cells with this compound, researchers can gain a better understanding of the biological pathways in which its target is involved.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate?

- Methodology :

- Start with the synthesis of the coumarin core (4-butyl-2-oxo-2H-chromen-7-ol) via Pechmann condensation using 4-butylresorcinol and β-ketoesters under acidic conditions.

- Esterify the 7-hydroxy group with 3-methoxybenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base to drive the reaction .

- Purify via recrystallization (e.g., ethyl acetate/hexane) and confirm purity using HPLC or TLC.

- Key Considerations : Monitor reaction progress with FT-IR to track carbonyl (C=O) and ester (C-O) bond formation (e.g., 1720–1700 cm⁻¹ for ester C=O) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- Elemental Analysis : Verify C, H, O content against theoretical values (e.g., molecular formula C₂₁H₂₀O₅).

- Spectroscopy :

- FT-IR : Confirm ester C=O (~1720 cm⁻¹), coumarin lactone C=O (~1700 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve the coumarin backbone (e.g., δ 6.2–8.2 ppm for aromatic protons) and ester linkage (δ 4.5–5.5 ppm for oxygenated CH₂) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS m/z 376.3 [M+H]⁺) .

Q. What thermal stability data exist for similar coumarin-3-methoxybenzoate derivatives?

- Methodology :

- Perform simultaneous thermogravimetry (TG) and differential scanning calorimetry (DSC) under nitrogen.

- Observed Trends :

- Dehydration occurs at 80–120°C (loss of adsorbed water).

- Main decomposition (250–350°C) corresponds to ester bond cleavage and coumarin ring degradation .

- Compare with sodium 3-methoxybenzoate (stable to ~200°C), noting that metal coordination in analogous compounds increases thermal stability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodology :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-H atoms .

- Key Metrics : Analyze torsion angles (e.g., dihedral angle between coumarin and benzoate planes) to assess planarity. For example, similar coumarin esters show angles <10°, indicating π-π stacking potential .

- Software : Pair WinGX with ORTEP for visualization of thermal ellipsoids and hydrogen-bonding networks .

Q. How can conflicting spectroscopic data (e.g., FT-IR vs. NMR) be reconciled during structural analysis?

- Methodology :

- Hypothesis Testing : If FT-IR suggests free carboxylic acid (C=O at 1680 cm⁻¹) but NMR lacks acidic protons, consider dimerization or hydration artifacts.

- Controlled Experiments : Re-run NMR in DMSO-d₆ to detect exchangeable protons or use variable-temperature NMR to assess dynamic equilibria .

- Cross-Validation : Compare with metal-coordinated analogs (e.g., Mn/Zn-3-methoxybenzoate complexes) where ionic vs. covalent bonding shifts ν(COO⁻) bands .

Q. What strategies optimize the compound’s solubility for biological assays without derivatization?

- Methodology :

- Co-Solvent Systems : Test DMSO-water mixtures (e.g., 10% DMSO) with dynamic light scattering (DLS) to monitor aggregation.

- Cyclodextrin Inclusion : Use β-cyclodextrin (1:1 molar ratio) to enhance aqueous solubility via host-guest interactions, confirmed by NMR titration (shifted aromatic peaks) .

- pH Adjustment : Exploit the ester’s hydrolytic stability at pH 5–7 but avoid alkaline conditions (risk of saponification) .

Q. How does the compound’s electronic structure influence its UV/fluorescence properties?

- Methodology :

- TD-DFT Calculations : Model HOMO-LUMO gaps (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to predict λmax. Compare with experimental UV-Vis (e.g., coumarin π→π* transitions at 300–350 nm) .

- Solvatochromism : Test in solvents of varying polarity (e.g., hexane vs. methanol). Increased polarity typically red-shifts emission due to stabilized excited states .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal decomposition pathways reported for metal-coordinated analogs?

- Methodology :

- Reproduce Conditions : Ensure identical heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) as conflicting studies.

- Complementary Techniques : Pair TG-DTA with evolved gas analysis (EGA-MS) to identify volatile fragments (e.g., CO₂ from decarboxylation at 250°C vs. H₂O at 100°C) .

- Crystallographic Correlation : Relate decomposition steps to structural features (e.g., hydrated vs. anhydrous metal complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.